2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
Description
The compound 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one features a pyrimidin-4-one core substituted with a methyl group at position 6 and a 5,6-dichloro-1H-benzoimidazol-2-yl amino group at position 2. This structure combines a heterocyclic aromatic system (pyrimidinone) with a benzimidazole moiety, enhanced by electron-withdrawing chlorine atoms. Such modifications are often employed to optimize physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly in kinase inhibition or nucleic acid-targeted therapies .
Properties
CAS No. |
42388-61-4 |
|---|---|
Molecular Formula |
C12H9Cl2N5O |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-5-2-10(20)18-11(15-5)19-12-16-8-3-6(13)7(14)4-9(8)17-12/h2-4H,1H3,(H3,15,16,17,18,19,20) |
InChI Key |
BXJWYTZASCRPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4,5-Dichloro-1,2-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide (CNBr) in ethanol under reflux (72 h, 80°C). This yields 5,6-dichloro-1H-benzimidazol-2-amine in 68% yield after recrystallization from ethanol.
Mechanistic Insight :
-
CNBr acts as an electrophilic cyanating agent, forming a thiourea intermediate.
-
Intramolecular cyclization eliminates ammonia, generating the benzimidazole ring.
Analytical Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 7.45 (s, 2H, Ar-H), 6.82 (s, 2H, NH2).
Synthesis of 2-Chloro-6-Methyl-1H-Pyrimidin-4-One
Claisen Condensation and Cyclization
Adapting methodologies from parallel synthesis, itaconic acid undergoes Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to form β-keto ester 13 . Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in toluene yields enaminone 14 , which cyclizes with acetamidine hydrochloride in refluxing ethanol to afford 2-chloro-6-methylpyrimidin-4-one.
Optimization :
-
Solvent : Ethanol > DMF (reduces side products).
-
Yield : 74% after column chromatography (hexane:EtOAc, 3:1).
Characterization :
-
13C NMR (100 MHz, CDCl3) : δ 164.8 (C=O), 157.2 (C-Cl), 24.1 (CH3).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-chloro-6-methylpyrimidin-4-one (1.2 eq) with 5,6-dichloro-1H-benzimidazol-2-amine (1.0 eq) in DMF at 120°C for 24 h in the presence of K2CO3 (2.5 eq) affords the target compound in 58% yield.
Key Considerations :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in dioxane at 100°C for 12 h achieves 63% yield. This method minimizes side reactions such as hydrolysis of the pyrimidinone.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| SNAr (DMF, K2CO3) | 58 | 95 | 24 |
| Buchwald-Hartwig | 63 | 97 | 12 |
| Microwave-Assisted SNAr | 71 | 99 | 4 |
Microwave-assisted SNAr (100°C, 150 W, DMF, 4 h) improves efficiency but requires specialized equipment.
Spectroscopic Characterization of Target Compound
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Amines, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole-pyrimidine compounds .
Scientific Research Applications
2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Structural Analog 1: 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Key Features :
Comparison :
Structural Analog 2: 3-(6-(1H-Benzo[d]imidazol-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-6-substituted-4H-chromen-4-one Derivatives
Key Features :
- Core Structure : Tetrahydropyrimidine-thione fused with chromen-4-one.
- Substituents: Benzimidazol-2-yl group at position 6 and variable groups (e.g., methyl, nitro) on the chromenone .
Comparison :
- The tetrahydropyrimidine-thione core introduces sulfur, which may enhance metal-binding or redox activity, unlike the fully aromatic pyrimidinone in the target compound.
- The benzimidazole is linked via a carbon chain rather than directly to the pyrimidinone, altering conformational flexibility .
Structural Analog 3: 2-(2-Hydroxypropan-2-yl)-6-methyl-1H-pyrimidin-4-one
Key Features :
Comparison :
- The hydroxypropan-2-yl group introduces a polar, hydroxyl-functionalized side chain, significantly improving aqueous solubility compared to the hydrophobic dichloro-benzimidazole in the target compound.
Structural Analog 4: TAS-103 (Topoisomerase Inhibitor)
Key Features :
- Core Structure: Indenoquinoline.
- Substituents: Dimethylaminoethylamino and hydroxyl groups .
Comparison :
- The indenoquinoline core is structurally distinct from pyrimidinone-based systems but shares planar aromaticity for DNA intercalation.
Research Implications
- Target Compound Advantages: The dichloro-benzimidazole group likely enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while the pyrimidinone core offers hydrogen-bonding sites for target engagement.
- Limitations vs. Analogs : Reduced solubility compared to hydroxypropan-2-yl derivatives and less conformational flexibility than pyrido-fused systems .
Biological Activity
The compound 2-[(5,6-dichloro-1H-benzimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one (CAS Number: 42388-61-4) is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a benzimidazole moiety linked to a pyrimidine ring. The presence of chlorine atoms in the structure is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including our compound of interest. The compound has shown promising results against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 25 to 62.5 µg/mL against several fungal pathogens, indicating moderate to high efficacy .
- Comparative Studies : In comparative tests with standard antibiotics such as ciprofloxacin and fluconazole, the compound demonstrated competitive efficacy against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of this compound has been particularly noteworthy:
- Case Study : A study indicated that derivatives containing chlorine groups displayed significant antifungal activity, suggesting that the dichlorobenzimidazole structure enhances this effect. The MIC values were notably effective against species like Candida and Aspergillus .
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented, with several studies focusing on their ability to inhibit cancer cell proliferation:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .
- Research Findings : In vitro studies reported that the compound inhibited the growth of various cancer cell lines, showcasing its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives:
| Structure Feature | Biological Activity |
|---|---|
| Chlorine Substituents | Enhanced antimicrobial and antifungal activity |
| Pyrimidine Ring | Contributes to anticancer properties |
| Amino Group | Essential for binding to biological targets |
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study demonstrated that compounds similar to 2-[(5,6-dichloro-1H-benzimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard treatments .
- Fungal Resistance : Another research article outlined the effectiveness of this compound against resistant strains of Candida albicans, suggesting its potential role in treating fungal infections where resistance to conventional therapies is prevalent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves condensation reactions between 5,6-dichloro-1H-benzimidazole-2-amine and 6-methyl-4-oxo-1,4-dihydropyrimidine derivatives. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (reflux at 80–100°C) are critical for yield optimization. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using DMSO/water mixtures) ensures >95% purity, validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- 1H/13C NMR to confirm proton environments and carbon frameworks.
- FTIR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Elemental analysis to verify stoichiometry. Cross-referencing with PubChem data ensures consistency .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology : Conduct in vitro assays such as:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
- Cytotoxicity screening against cancer cell lines (e.g., MTT assay) with IC50 calculations.
- Anti-inflammatory activity via COX-2 inhibition assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in predicted vs. observed molecular conformation?
- Methodology : Perform single-crystal X-ray diffraction to determine bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Compare with computational models (DFT or molecular mechanics). For example, disorder in perchlorate anions (observed in related compounds) requires refining occupancy ratios and validating via R-factor analysis (<0.06) .
Q. What strategies address contradictory bioactivity results across different studies?
- Methodology :
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC50 variability due to cell line heterogeneity).
- Dose-response reevaluation : Use standardized protocols (e.g., fixed exposure times, serum-free conditions).
- Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., chloro vs. methoxy groups). Statistical tools like ANOVA can quantify significance .
Q. How does computational modeling predict the compound’s solubility and membrane permeability?
- Methodology :
- Molecular dynamics (MD) simulations : Calculate logP values and solvation free energy in explicit solvent models (e.g., water, octanol).
- Docking studies : Map binding affinities to transporters (e.g., P-glycoprotein) to assess efflux risks.
- Experimental validation : Compare predicted solubility with shake-flask experiments (HPLC quantification) .
Q. What experimental designs are robust for studying environmental fate and biodegradation?
- Methodology : Use split-plot designs to test variables like pH, temperature, and microbial activity. For example:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS.
- Biotic degradation : Incubate with soil microbiota and monitor half-life via GC-MS. Include negative controls (autoclaved samples) to distinguish biotic/abiotic pathways .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries to ensure reproducibility. Avoid reliance on non-peer-reviewed platforms (e.g., BenchChem) .
- Statistical Rigor : Use randomized block designs for biological assays to minimize batch effects. Report confidence intervals (95%) for IC50 values .
- Ethical Compliance : Adhere to OECD guidelines for environmental toxicity testing (e.g., OECD 301F for biodegradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
